Oxidation Protection: TMB-Derived BN Coatings Enhance Graphite Oxidation Resistance by 10× at 650°C vs. Uncoated Baselines
Tris(methylamino)borane-derived hexagonal boron nitride (h-BN) coatings demonstrate a substantial and quantifiable enhancement in oxidation resistance when applied to graphite substrates. In comparative oxidation tests, BN-coated graphite exhibited a 10-fold increase in oxidation resistance at 650°C and a 5-fold increase at 750°C relative to uncoated control specimens [1]. The coating, deposited via an impregnation-pyrolysis method using TMB as the single-source precursor, formed a compact h-BN layer 4–10 μm thick with strong interfacial bonding [1]. This performance differential is attributed to the dense, bubble-free microstructure achieved through the specific thermal conversion pathway of TMB, which contrasts with the more porous or less adherent coatings often obtained from alternative precursors [2].
| Evidence Dimension | Oxidation resistance (relative to uncoated graphite) |
|---|---|
| Target Compound Data | BN-coated graphite: 10× higher oxidation resistance at 650°C; 5× higher at 750°C |
| Comparator Or Baseline | Uncoated graphite: baseline oxidation rate (normalized to 1×) |
| Quantified Difference | 10-fold improvement at 650°C; 5-fold improvement at 750°C |
| Conditions | h-BN coatings (4–10 μm thickness) deposited on graphite via TMB impregnation-pyrolysis; oxidation tests conducted at 650°C and 750°C in air |
Why This Matters
This 10× improvement directly translates to extended component lifetime in high-temperature oxidative environments, making TMB the precursor of choice for protective coatings on carbon-based substrates where alternative precursors yield inferior interfacial adhesion or coating density.
- [1] B. Bonnetot, F. Guilhon, J. Viala, H. Mongeot, 'Boron Nitride Matrixes and Coatings Obtained from Tris(methylamino)borane. Application to the Protection of Graphite against Oxidation', Chemistry of Materials, 7(2), 299-303 (1995). View Source
- [2] C. Doche, F. Guilhon, B. Bonnetot, F. Thévenot, H. Mongeot, 'Elaboration and characterization of Si₃N₄-BN composites from tris(methylamino)borane as a boron nitride precursor', Journal of Materials Science Letters, 14(12), 847-850 (1995). View Source
